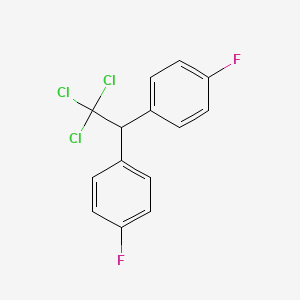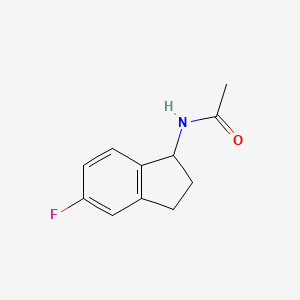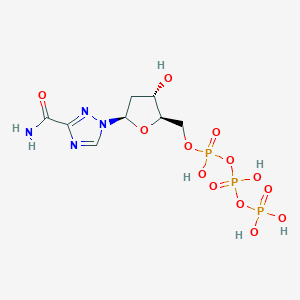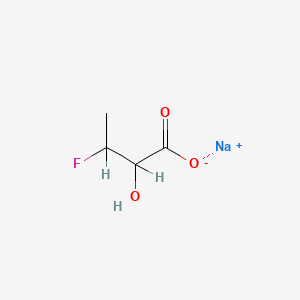
Fluorogesarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorogesarol is a synthetic chemical compound known for its unique properties and applications in various fields. It is characterized by its ability to fluoresce, making it valuable in scientific research and industrial applications. The compound’s structure allows it to interact with various biological and chemical systems, providing insights into molecular interactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorogesarol is typically synthesized through a multi-step chemical process The synthesis begins with the preparation of a precursor molecule, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorogesarol undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding oxides.
Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound to its corresponding reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine.
Applications De Recherche Scientifique
Fluorogesarol has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials for sensors and displays.
Mécanisme D'action
Fluorogesarol exerts its effects through its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light. This property is utilized in various applications to track and visualize molecular interactions. The molecular targets of this compound include proteins, nucleic acids, and other biomolecules, allowing researchers to study their behavior and interactions in real-time.
Comparaison Avec Des Composés Similaires
Fluorogesarol is unique compared to other fluorescent compounds due to its specific structure and properties. Similar compounds include:
Fluorescein: Known for its high fluorescence intensity and use in biological staining.
Rhodamine: Used in fluorescence microscopy and flow cytometry.
Coumarin: Employed in the development of fluorescent dyes and sensors.
This compound stands out due to its stability and versatility in various applications, making it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
475-26-3 |
|---|---|
Formule moléculaire |
C14H9Cl3F2 |
Poids moléculaire |
321.6 g/mol |
Nom IUPAC |
1-fluoro-4-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl3F2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
Clé InChI |
CLSXNIPAOWPLFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(Cl)(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)

![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)



